Tie2 kinase inhibitor 2

Description

Properties

IUPAC Name |

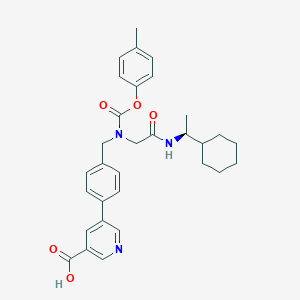

5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N3O5/c1-21-8-14-28(15-9-21)39-31(38)34(20-29(35)33-22(2)24-6-4-3-5-7-24)19-23-10-12-25(13-11-23)26-16-27(30(36)37)18-32-17-26/h8-18,22,24H,3-7,19-20H2,1-2H3,(H,33,35)(H,36,37)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHDFOFSMBLLDX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)NC(C)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)N[C@@H](C)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of Action of Tie2 Kinase Inhibitor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Tie2 kinase inhibitor 2, a selective inhibitor of the Tie2 receptor tyrosine kinase. This document delves into the intricacies of the Tie2 signaling pathway, the molecular basis of its inhibition, and presents key quantitative data and detailed experimental protocols relevant to its characterization.

The Tie2 Signaling Pathway: A Critical Regulator of Vascular Homeostasis

The Tie2 receptor tyrosine kinase, also known as TEK, is a pivotal regulator of vascular development, maturation, and stability.[1] Predominantly expressed on the surface of endothelial cells, Tie2 and its angiopoietin (Ang) ligands form a critical signaling axis for maintaining vascular quiescence and integrity.[1]

The primary agonist for Tie2 is Angiopoietin-1 (Ang1), which promotes the clustering and autophosphorylation of the Tie2 receptor. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, leading to endothelial cell survival, migration, and the stabilization of blood vessels.

Conversely, Angiopoietin-2 (Ang2) acts as a context-dependent antagonist. In the presence of Ang1, Ang2 competes for Tie2 binding and inhibits its activation, leading to vascular destabilization and increased permeability. This destabilization can prime the vasculature for angiogenesis in response to other factors like Vascular Endothelial Growth Factor (VEGF).

Mechanism of Action: Competitive Inhibition of ATP Binding

Tie2 kinase inhibitors, including this compound, typically function as ATP-competitive inhibitors.[1] They are small molecules designed to bind to the ATP-binding pocket within the intracellular kinase domain of the Tie2 receptor. By occupying this site, the inhibitor prevents the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the kinase. This blockade of phosphorylation effectively halts the downstream signaling cascade, thereby inhibiting endothelial cell proliferation, migration, and survival signals mediated by Tie2.[1]

This compound , also referred to as compound 7, is a selective inhibitor of Tie2 kinase.[2] Its primary mechanism of action is the inhibition of the enzymatic activity of the Tie2 receptor, which has been demonstrated to disrupt processes such as endothelial cell tube formation.[2][3]

Quantitative Data for Tie2 Kinase Inhibitors

The inhibitory potency of Tie2 kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of the available quantitative data for this compound and other representative Tie2 inhibitors for comparative purposes.

| Inhibitor | Target(s) | IC50 (Tie2) | Other Notable IC50s | Reference(s) |

| This compound | Tie2 | 1 µM | Not specified | [2][3] |

| Tie2 kinase inhibitor 1 | Tie2, p38 | 250 nM | p38: 50 µM | [4] |

| Pexmetinib | Tie2, p38 MAPK | 1 nM | p38α: 35 nM, p38β: 26 nM | [3] |

| Rebastinib (DCC-2036) | Tie2 | 0.63 nmol/L | TRKA: cellular IC50 of 0.17 nmol/L | |

| Regorafenib | VEGFR1/2/3, PDGFRβ, Kit, RET, Raf-1, Tie2 | Not specified | VEGFR1: 13 nM, VEGFR2: 4.2 nM, VEGFR3: 46 nM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Tie2 kinase inhibitors.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Tie2 kinase.

Materials:

-

Recombinant human Tie2 kinase

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test inhibitor (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white assay plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

-

Add 10 µL of a 2X kinase/substrate mixture (containing purified Tie2 kinase and its peptide substrate in kinase assay buffer) to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should be at or near the Km for Tie2.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Generate a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Cell Tube Formation Assay (Representative Protocol)

This assay assesses the effect of an inhibitor on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basement membrane extract (BME), such as Matrigel®

-

Test inhibitor (this compound) dissolved in DMSO

-

96-well tissue culture plates

-

Calcein AM (for visualization)

Procedure:

-

Thaw the BME on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test inhibitor or vehicle control.

-

Seed the HUVECs onto the solidified BME at a density of 1.5 x 10^4 cells per well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize the tube formation using a phase-contrast microscope.

-

For quantification, the total tube length or the number of branch points can be measured using imaging software (e.g., ImageJ).

-

Alternatively, for fluorescent visualization, incubate the cells with Calcein AM for 30 minutes before imaging with a fluorescent microscope.[5]

Cellular Tie2 Phosphorylation Assay (Representative Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of Tie2 in a cellular context.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Serum-free endothelial cell basal medium

-

Angiopoietin-1 (Ang1)

-

Test inhibitor (this compound) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-Tie2 antibody

-

Anti-total-Tie2 antibody

-

Western blotting reagents and equipment

Procedure:

-

Seed endothelial cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells overnight by replacing the growth medium with serum-free basal medium.

-

Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.

-

Stimulate the cells with a final concentration of 100 ng/mL Ang1 for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform immunoprecipitation for Tie2 or directly proceed to SDS-PAGE and Western blotting.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phospho-Tie2 antibody to detect the phosphorylated form of the receptor.

-

Strip the membrane and re-probe with an anti-total-Tie2 antibody to ensure equal loading.

-

Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the inhibition of Tie2 phosphorylation.

Visualizations

The following diagrams illustrate the Tie2 signaling pathway, its inhibition, and a typical experimental workflow.

Caption: The Tie2 signaling pathway and its inhibition.

Caption: Workflow for an endothelial cell tube formation assay.

References

An In-depth Technical Guide to Tie2 Kinase Inhibitor 2 (Compound 7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tie2 Kinase Inhibitor 2, also referred to as Compound 7. This small molecule has been identified as a selective inhibitor of the Tie2 receptor tyrosine kinase, a critical regulator of angiogenesis and vascular stability. This document collates available data on its biochemical activity, cellular function, and the methodologies used for its characterization.

Core Compound Information

This compound (Compound 7) is a selective, small-molecule inhibitor of the Tie2 kinase.[1][2] It has been investigated for its potential to disrupt Tie2-mediated signaling, which plays a crucial role in vascular development, maturation, and pathological angiogenesis associated with diseases such as cancer.[1][2]

-

Chemical Name: 5-[4-[[[2-[[(1S)-1-Cyclohexylethyl]amino]-2-oxoethyl][(4-methylphenoxy)carbonyl]amino]methyl]phenyl]-3-pyridinecarboxylic acid[][4]

-

Molecular Formula: C₃₁H₃₅N₃O₅[4]

-

Molecular Weight: 529.6 g/mol [4]

Quantitative Biological Activity

The inhibitory activity of Compound 7 has been quantified in both biochemical and cellular assays. The key potency metrics are summarized below, primarily sourced from the foundational study by Liu, J., et al. (2008) as cited by chemical suppliers.

| Parameter | Target/Assay | Value | Reference |

| IC₅₀ | Tie2 Kinase (Biochemical Assay) | 1 µM | [1][2] |

| Kᵢ | Tie2 Kinase (Biochemical Assay) | 1.3 µM | [4] |

| IC₅₀ | Ang1-induced Tie2 Autophosphorylation (Cellular Assay) | 0.3 µM | [4] |

Mechanism of Action and Signaling Pathway

The angiopoietin/Tie2 signaling axis is a vascular-specific pathway essential for regulating endothelial cell survival, migration, and vessel maturation.[5] The ligand Angiopoietin-1 (Ang1) promotes vessel stability by binding to the Tie2 receptor, inducing its dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation triggers downstream pro-survival signaling cascades, most notably the PI3K/Akt pathway.

Compound 7 functions by competitively binding to the ATP-binding site of the Tie2 kinase domain, thereby preventing its autophosphorylation and blocking the transduction of downstream signals.[5] This inhibition disrupts the pro-angiogenic and vessel-stabilizing effects of the pathway.

Experimental Protocols

The following sections describe representative methodologies for the key experiments used to characterize Tie2 inhibitors like Compound 7.

Disclaimer: The specific, detailed protocols from the primary publication characterizing Compound 7 (Liu, J., et al. FEBS Lett. 2008) were not accessible. The following are representative protocols based on standard, publicly available methods for these assays.

In Vitro Tie2 Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant Tie2 kinase by quantifying ATP consumption.

Principle: The amount of ADP produced in the kinase reaction is measured. In a coupled reaction, the remaining ATP is converted to light by luciferase. Lower light output corresponds to higher kinase activity (more ATP consumed) and thus lower inhibition.

Materials:

-

Recombinant human Tie2 kinase

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)

-

Compound 7 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well white assay plates

Procedure:

-

Compound Plating: Prepare serial dilutions of Compound 7 in DMSO. Add 1 µL of each dilution to the wells of an assay plate. Add 1 µL of DMSO to "positive control" (no inhibitor) and "blank" (no enzyme) wells.

-

Enzyme Preparation: Dilute recombinant Tie2 kinase to the desired concentration in kinase assay buffer.

-

Substrate/ATP Mix: Prepare a master mix containing kinase assay buffer, ATP (at or near its Kₘ), and the poly(Glu,Tyr) substrate.

-

Reaction Initiation: Add the Substrate/ATP mix to all wells. To initiate the reaction, add the diluted Tie2 enzyme to the "positive control" and "test inhibitor" wells. Add an equivalent volume of assay buffer to the "blank" wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ATP Depletion & Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly synthesized ADP back to ATP, which is then used to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Tie2 Autophosphorylation Assay

This assay determines a compound's ability to inhibit the phosphorylation of Tie2 within a cellular context, providing a measure of its cell permeability and on-target activity.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express Tie2, are pre-treated with the inhibitor and then stimulated with Angiopoietin-1 (Ang1). The level of Tie2 phosphorylation is quantified by Western blot analysis using a phospho-specific antibody.

Materials:

-

HUVECs

-

Endothelial growth medium

-

Serum-free medium

-

Compound 7

-

Recombinant human Angiopoietin-1 (Ang1)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2, and a loading control (e.g., anti-β-actin)

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

-

Cell Culture: Culture HUVECs to ~90% confluency in 6-well plates.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of Compound 7 (or DMSO vehicle control) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells by adding Ang1 (e.g., 200 ng/mL) for 15 minutes at 37°C. A non-stimulated control well should also be included.

-

Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with cold PBS. Add cold RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Normalize protein amounts and resolve the lysates via SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary anti-phospho-Tie2 antibody overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Re-probing: Strip the membrane and re-probe with anti-total-Tie2 and then anti-β-actin antibodies to ensure equal protein loading.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Tie2 signal to the total-Tie2 signal for each sample. Calculate the percent inhibition of Ang1-induced phosphorylation at each compound concentration and determine the IC₅₀.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of an inhibitor on the ability of endothelial cells to differentiate and form capillary-like structures, a key step in angiogenesis.

Principle: When plated on a basement membrane extract (BME) like Matrigel, endothelial cells will migrate and align to form complex, tube-like networks. The inhibitory effect of a compound is measured by quantifying the reduction in the length or complexity of these networks.

Materials:

-

HUVECs

-

Basement Membrane Extract (e.g., Matrigel), growth factor reduced

-

96-well tissue culture plates

-

Endothelial cell basal medium

-

Compound 7

Procedure:

-

Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME. Ensure the entire surface is covered.

-

Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.

-

Cell Preparation: Harvest HUVECs using trypsin and resuspend them in basal medium containing the desired concentrations of Compound 7 (or DMSO vehicle control).

-

Cell Plating: Add the cell suspension (e.g., 1.5 x 10⁴ cells in 100 µL) to each BME-coated well.

-

Incubation: Incubate the plate at 37°C for 6-18 hours.

-

Imaging: Capture images of the tube networks in each well using a phase-contrast microscope at 4x or 10x magnification.

-

Quantification: Analyze the images using angiogenesis software (e.g., ImageJ with an angiogenesis plugin). Quantify parameters such as total tube length, number of junctions, and number of loops.

-

Analysis: Calculate the percent inhibition of tube formation for each concentration of Compound 7 compared to the vehicle control.

References

The Tie2 Signaling Pathway in Angiogenesis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tie2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This pathway, primarily active in endothelial cells, plays a pivotal role in vascular development, maturation, and stability.[1][2] Dysregulation of Tie2 signaling is implicated in numerous pathologies, including cancer, diabetic retinopathy, and inflammatory diseases, making it a key target for therapeutic intervention.[3][4][5][6] This technical guide provides an in-depth overview of the core components of the Tie2 signaling pathway, its downstream effectors, regulatory mechanisms, and detailed protocols for its study.

Core Components and Activation

The central components of this signaling axis are the Tie2 receptor tyrosine kinase and its primary ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).[1][7]

-

Tie2 (TEK - Tyrosine kinase, endothelial): A receptor tyrosine kinase predominantly expressed on the surface of endothelial cells.[1][8] Its extracellular domain consists of immunoglobulin (Ig)-like domains, epidermal growth factor (EGF)-like repeats, and fibronectin type III domains, which are involved in ligand binding and receptor dimerization.[9][10]

-

Angiopoietin-1 (Ang1): The primary agonist for the Tie2 receptor.[1][11] Secreted by perivascular cells, including pericytes and smooth muscle cells, Ang1 binding to Tie2 induces receptor phosphorylation and activation, leading to downstream signaling that promotes vascular stability, endothelial cell survival, and vessel maturation.[5][11][12][13]

-

Angiopoietin-2 (Ang2): A context-dependent ligand that can act as both an agonist and an antagonist of Tie2.[1][7][11][14] Stored in Weibel-Palade bodies within endothelial cells, Ang2 is rapidly released in response to inflammatory or angiogenic stimuli.[14][15] In the presence of Ang1, Ang2 competes for Tie2 binding and acts as an antagonist, promoting vascular destabilization and permeability.[16][17] However, in the absence of Ang1 or in conjunction with Vascular Endothelial Growth Factor (VEGF), Ang2 can act as a partial agonist, promoting angiogenesis.[14][18][19]

Activation of the Tie2 receptor is a multi-step process. Ligand binding induces a conformational change in the receptor, facilitating receptor dimerization or multimerization.[9] This clustering brings the intracellular kinase domains into close proximity, enabling trans-autophosphorylation on specific tyrosine residues. These phosphotyrosine residues then serve as docking sites for various downstream signaling molecules, initiating intracellular signaling cascades.[20]

Quantitative Data on Tie2 Signaling

Quantitative analysis is crucial for understanding the dynamics of the Tie2 signaling pathway. The following tables summarize key quantitative data related to ligand-receptor interactions and downstream signaling events.

| Ligand | Receptor | Binding Affinity (Kd) | Cell Type | Method | Reference |

| Angiopoietin-1 | Soluble Tie2 | 106 ng/ml (50% saturation) | - | Solid-phase binding assay | [21] |

| Angiopoietin-2 | Soluble Tie2 | 2,018 ng/ml (50% saturation) | - | Solid-phase binding assay | [21] |

| Phosphorylation Site | Function | Fold Change upon Stimulation | Stimulus | Cell Type | Reference |

| Tyr992 | Major autophosphorylation site in the activation loop | ~2-fold increase | Ang1 | Rat skin wounds (in vivo) | [22] |

| Tyr1101 | Major binding site for the p85 subunit of PI3K | Not specified | Ang1 | NIH 3T3 fibroblasts | [23] |

| Tyr1106 | Mediates binding and phosphorylation of Dok-R | Not specified | Ang1 | Endothelial cells | [24] |

| Tyr1111 | Binding site for the phosphatase SHP2 | Not specified | Ang1 | - | [25] |

| Parameter | Condition | Quantitative Change | Cell Type | Reference |

| Endothelial Permeability | VEGF (20 ng/ml) + Ang-2 (15 ng/ml) | Up to 300% increase | Porcine Retinal Endothelial Cells | [10] |

| Akt Phosphorylation | Angiopoietin-1 | Dose-dependent increase | Human Umbilical Vein Endothelial Cells (HUVECs) | [5] |

| Tie2 Phosphorylation | Angiopoietin-1 (200 ng/ml) | 11.5-fold increase | Endothelial cells | [21] |

| Tie2 Phosphorylation | Angiopoietin-2 (400 ng/ml) | 7.5-fold increase | Endothelial cells | [21] |

Downstream Signaling Pathways

Upon activation, Tie2 initiates several key intracellular signaling pathways that mediate its diverse cellular effects.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major downstream effector of Tie2 signaling, crucial for endothelial cell survival, proliferation, and migration.[20][25] The p85 regulatory subunit of PI3K binds to the phosphorylated Tyr1101 residue on Tie2, leading to the activation of the p110 catalytic subunit.[23] Activated PI3K converts PIP2 to PIP3, which in turn recruits and activates Akt (Protein Kinase B).[25] Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and enhances nitric oxide production through the phosphorylation of endothelial nitric oxide synthase (eNOS).[5][10]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important cascade activated by Tie2. Adaptor proteins like Grb2 bind to phosphorylated Tie2 and recruit Sos, a guanine (B1146940) nucleotide exchange factor for Ras.[10][25] This leads to the activation of the Ras-Raf-MEK-ERK signaling cascade, which is involved in endothelial cell proliferation and differentiation.[20][26]

Dok-R Pathway

Downstream of kinase-related (Dok-R) is an adaptor protein that binds to the phosphorylated Tyr1106 residue of Tie2.[24] The recruitment and subsequent phosphorylation of Dok-R create docking sites for other signaling molecules, including Nck and PAK (p21-activated kinase), which are involved in regulating cell migration and cytoskeletal rearrangements.[12][25][27]

Regulation of Tie2 Signaling

The activity of the Tie2 pathway is tightly regulated by several mechanisms to ensure proper vascular function.

-

VE-PTP (Vascular Endothelial Protein Tyrosine Phosphatase): This endothelial-specific phosphatase directly associates with Tie2 and dephosphorylates it, thereby acting as a negative regulator of Tie2 signaling.[22][28] Inhibition of VE-PTP enhances Tie2 activation and promotes vascular stability.[29]

-

Tie1: An orphan receptor tyrosine kinase that is co-expressed with Tie2 on endothelial cells. Tie1 can form heterodimers with Tie2 and modulate its signaling.[9] The presence of Tie1 can inhibit Ang1 binding to Tie2, and cleavage of the Tie1 ectodomain can enhance Ang1-mediated Tie2 activation.[16]

-

Integrins: Crosstalk between Tie2 and integrins, particularly β1-integrin, has been reported. Ang2, but not Ang1, can directly activate β1-integrin, leading to endothelial destabilization.[13]

Experimental Protocols

Detailed and validated protocols are essential for the accurate study of the Tie2 signaling pathway.

Immunoprecipitation of Tie2

This protocol describes the isolation of Tie2 from cell lysates.

-

Cell Lysis:

-

Wash cultured endothelial cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and incubate the lysate on ice for 30 minutes with gentle agitation.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody against Tie2 overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for an additional 1-3 hours at 4°C.

-

Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

-

-

Elution:

-

Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein.

-

Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated Tie2 for Western blot analysis.

-

Western Blotting for Phospho-Tie2

This protocol is for detecting the phosphorylation status of Tie2.

-

Protein Extraction and Quantification:

-

Prepare cell lysates as described in the immunoprecipitation protocol.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load 20-50 µg of protein per lane on an 8% SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (e.g., anti-phospho-Tie2 Tyr992) overnight at 4°C.[9]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again three times with TBST.

-

-

Detection:

In Vitro Tie2 Kinase Assay

This assay measures the enzymatic activity of Tie2.

-

Reaction Setup:

-

Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Add the master mix to the wells of a 96-well plate.

-

Add the test inhibitor or vehicle control to the appropriate wells.

-

-

Enzyme Reaction:

-

Dilute recombinant Tie2 kinase to the desired concentration in 1x Kinase Assay Buffer.

-

Initiate the reaction by adding the diluted Tie2 kinase to the wells.

-

Incubate the plate at 30°C for 45 minutes.[7]

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™).

-

The luminescent signal is proportional to the kinase activity.[7]

-

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the effect of Tie2 signaling on endothelial cell migration.

-

Cell Preparation:

-

Culture endothelial cells to 80-90% confluency.

-

Starve the cells in a serum-free medium for 4-6 hours.

-

Harvest the cells and resuspend them in a serum-free medium.

-

-

Assay Setup:

-

Place Transwell inserts (with 8 µm pores) into a 24-well plate.

-

Add a medium containing the chemoattractant (e.g., Ang1) to the lower chamber.

-

Add the endothelial cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 4-18 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a crystal violet solution.

-

Count the number of migrated cells in several random fields under a microscope.

-

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates angiogenesis in a living organism.

-

Plug Preparation:

-

Injection:

-

Analysis:

-

After 7-21 days, excise the Matrigel plugs.

-

The plugs can be analyzed for hemoglobin content as a measure of blood vessel formation.[28]

-

Alternatively, the plugs can be fixed, sectioned, and stained with endothelial cell markers (e.g., CD31 or CD34) to visualize and quantify the newly formed blood vessels.[1][14]

-

Visualizations

Tie2 Signaling Pathway Diagram

Caption: Overview of the Tie2 signaling cascade.

Experimental Workflow for Phospho-Tie2 Western Blot

Caption: Workflow for detecting Tie2 phosphorylation.

Logical Relationship of Angiopoietins and Tie2

Caption: Functional relationship of Ang1/Ang2 and Tie2.

Conclusion

The Tie2 signaling pathway is a multifaceted and essential regulator of vascular biology. A thorough understanding of its components, downstream signaling, and regulation is paramount for developing novel therapeutics targeting angiogenesis-related diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of this critical pathway and harness its therapeutic potential. Continued investigation into the intricate crosstalk between the Tie2 pathway and other signaling networks will undoubtedly open new avenues for the treatment of a wide range of pathological conditions.

References

- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 3. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. ahajournals.org [ahajournals.org]

- 6. In vitro kinase assay [protocols.io]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. benchchem.com [benchchem.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. oldresearch.unityhealth.to [oldresearch.unityhealth.to]

- 13. Endothelial destabilization by angiopoietin-2 via integrin β1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 15. Angiopoietin-1 inhibits endothelial cell apoptosis via the Akt/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TIE2 activation by antibody-clustered endogenous angiopoietin-2 prevents capillary loss and fibrosis in experimental kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4.4. Endothelial Immunofluorescence Staining [bio-protocol.org]

- 21. Angiopoietin 2 Is a Partial Agonist/Antagonist of Tie2 Signaling in the Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Tyrosine 1101 of Tie2 Is the Major Site of Association of p85 and Is Required for Activation of Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Angiopoietin-2 Is Critical for Cytokine-Induced Vascular Leakage - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 26. Angiopoietin-2 Is Critical for Cytokine-Induced Vascular Leakage | PLOS One [journals.plos.org]

- 27. Tyrosine phosphorylation of Grb14 by Tie2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. rndsystems.com [rndsystems.com]

The Role of Tie2 in Endothelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tie2 receptor tyrosine kinase, predominantly expressed on endothelial cells, is a critical regulator of vascular development, maturation, and homeostasis. Its intricate signaling network, primarily modulated by the angiopoietin ligands, governs a spectrum of endothelial cell functions including survival, migration, proliferation, and vascular permeability. Dysregulation of the Angiopoietin-Tie2 axis is implicated in a multitude of pathological conditions, including tumor angiogenesis, inflammatory diseases, and vascular malformations, making it a promising target for therapeutic intervention. This guide provides an in-depth exploration of the molecular mechanisms underpinning Tie2 signaling in endothelial cells, detailed experimental protocols to investigate its function, and a summary of key quantitative data to facilitate comparative analysis.

Introduction to the Angiopoietin-Tie2 Signaling Axis

The Angiopoietin-Tie2 signaling system is a vascular-specific receptor tyrosine kinase pathway essential for normal vascular development.[1] The core components of this system are the Tie2 receptor (also known as Tek) and its primary ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).[1][2] Tie2 is almost exclusively expressed on endothelial cells, highlighting its central role in regulating the vasculature.[1][2]

Ang1 is considered the primary agonist of Tie2.[2] Secreted by perivascular cells such as pericytes and smooth muscle cells, Ang1 binds to Tie2 and induces its phosphorylation, initiating downstream signaling cascades that promote vascular stability, endothelial cell survival, and vessel maturation.[3][4] In contrast, Ang2, which is primarily produced and stored in the Weibel-Palade bodies of endothelial cells, acts as a context-dependent antagonist or partial agonist.[3][5] Under normal physiological conditions in the presence of Ang1, Ang2 competes for Tie2 binding and inhibits Ang1-mediated activation, leading to vascular destabilization.[3][6] However, in the absence of Ang1 or in conjunction with vascular endothelial growth factor (VEGF), Ang2 can promote angiogenesis.[5][6]

The interplay between Ang1, Ang2, and Tie2 is crucial for both developmental and pathological angiogenesis. While VEGF signaling initiates endothelial cell sprouting, the Angiopoietin-Tie2 axis is thought to regulate the subsequent stages of vessel assembly, stabilization, and maturation.[1]

Tie2 Signaling Pathways in Endothelial Cells

Activation of Tie2 by Ang1 leads to the autophosphorylation of several tyrosine residues in its cytoplasmic domain.[1] These phosphorylated sites serve as docking platforms for various adaptor proteins and signaling molecules, triggering multiple downstream pathways that collectively regulate endothelial cell function.[2]

The PI3K/Akt Pathway: A Hub for Survival and Permeability

One of the most critical pathways activated downstream of Tie2 is the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway.[3] The p85 subunit of PI3K binds to the phosphorylated Tyr-1101 residue on Tie2, leading to the activation of Akt.[2]

Activated Akt plays a central role in:

-

Endothelial Cell Survival: Akt promotes cell survival by inhibiting pro-apoptotic factors and upregulating survival proteins like survivin.[2][7] It also phosphorylates and inactivates the transcription factor FOXO1, a negative regulator of angiogenesis, thereby suppressing the expression of pro-apoptotic genes and Ang2.[7][8]

-

Vascular Permeability: Tie2 activation strengthens the endothelial barrier.[3] The PI3K/Akt pathway contributes to this by activating the small GTPase Rac1, which in turn promotes the localization of VE-cadherin to adherens junctions, a key component of the endothelial barrier.[3][8] Activated Rac1 also inhibits RhoA, another GTPase whose activity is associated with increased permeability.[3]

The ERK/MAPK Pathway: Regulating Proliferation and Migration

The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another important downstream effector of Tie2 signaling, although its role appears to be more context-dependent.[1] Activation of this pathway has been linked to endothelial cell proliferation and migration, key events in angiogenesis.[9] However, some studies suggest that Tie2's primary role is in cell survival rather than proliferation.[7]

Crosstalk with other Signaling Pathways

The Tie2 signaling pathway does not operate in isolation. It engages in significant crosstalk with other crucial signaling networks in endothelial cells, most notably the VEGF pathway. Ang2 can sensitize endothelial cells to VEGF, and in the presence of VEGF, promotes a pro-angiogenic response.[4][5] Tie2 activation can also counteract the permeability-inducing effects of VEGF.[3] Furthermore, Tie2 signaling can be modulated by interactions with integrins and the orphan receptor Tie1.[3][10]

Quantitative Data on Tie2 Function

The following tables summarize key quantitative data related to the Angiopoietin-Tie2 signaling axis, providing a reference for researchers in the field.

| Parameter | Value | Cell Type/System | Reference |

| Ligand Binding Affinity | |||

| Ang1 binding to Tie2 (Kd) | ~1.3 nM | Recombinant proteins | [11] |

| Ang2 binding to Tie2 (Kd) | Similar to Ang1 | Endothelial cells | [10] |

| Cellular Responses to Tie2 Activation | |||

| Inhibition of Caspase-3 activity by monocytes (Ang1-dependent) | 46% ± 5.1% | Serum-starved endothelial cells | [12] |

| Reduction in single-strand DNA levels by monocytes (Ang1-dependent) | 41% ± 4.2% | Serum-starved endothelial cells | [12] |

| Increase in Tie2 protein levels under hypoxia (1% O2, 24h) | 3.2-fold | Human coronary microvascular endothelial cells | [13] |

| Increase in Tie2 protein levels with TNF-α (10 ng/mL, 24h) | 2.3-fold | Human umbilical vein endothelial cells (HUVECs) | [13] |

| Agent | Target | IC50 / Ki | Reference |

| Pharmacological Inhibitors | |||

| Tie2 Kinase Inhibitor 1 | Tie2 | 0.25 µM (IC50) | [14] |

| Tie2 Inhibitor 7 | Tie2 | 1.3 µM (Ki), 0.3 µM (IC50 for autophosphorylation) | [11] |

| Vandetanib | Tie2 | - | [15] |

| Rebastinib (DCC-2036) | Tie2 | - | [15] |

| Linifanib (ABT-869) | Tie2 | - | [15] |

| Regorafenib | Tie2, VEGFRs, etc. | - | [16] |

| Pharmacological Activators | |||

| Razuprotafib (AKB-9778) | VE-PTP (indirect Tie2 activator) | - | [17] |

| Vasculotide | Tie2 (Ang1 mimetic) | - | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess endothelial cell function in response to Tie2 modulation.

Endothelial Cell Survival Assay (Caspase-3 Activity)

This assay quantifies apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells of interest

-

Endothelial Cell Growth Medium

-

Serum-free medium

-

Recombinant Angiopoietin-1 (Ang1)

-

Tie2 inhibitor (e.g., Tie2 Kinase Inhibitor 1)

-

Caspase-3 colorimetric or fluorometric assay kit

-

96-well plate

-

Plate reader

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in complete growth medium.

-

Serum Starvation: The next day, gently wash the cells with PBS and replace the medium with serum-free medium to induce apoptosis.

-

Treatment: Add Ang1 (e.g., 100 ng/mL) to the designated wells. For inhibitor studies, pre-incubate the cells with the Tie2 inhibitor for 1 hour before adding Ang1. Include a vehicle control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Caspase-3 Assay: Following incubation, lyse the cells and measure caspase-3 activity according to the manufacturer's instructions of the chosen assay kit.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the caspase-3 activity to the protein concentration of each sample.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

24-well plate

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Create Confluent Monolayer: Seed HUVECs in a 24-well plate and grow them to full confluency.

-

Create Wound: Using a sterile 200 µL pipette tip, create a linear scratch in the center of each well.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh growth medium containing the desired treatments (e.g., Ang1, Ang2, inhibitors).

-

Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., 6, 12, 24 hours), capture images of the wound at the same position in each well using a microscope.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Reduced-serum medium

-

Matrigel® or other basement membrane extract

-

96-well plate

-

Microscope with a camera

Procedure:

-

Coat Plate with Matrigel®: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well. Be careful to avoid introducing air bubbles.

-

Polymerize Matrigel®: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to polymerize.

-

Cell Seeding and Treatment: Resuspend HUVECs in reduced-serum medium containing the desired treatments (e.g., Ang1, Ang2, VEGF, inhibitors). Seed the cells onto the polymerized Matrigel® at a density of 1.5 x 10^4 cells/well.

-

Incubation: Incubate the plate for 4-18 hours at 37°C.

-

Image Acquisition: Capture images of the tube-like structures using a microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)

This assay measures the integrity of the endothelial monolayer by assessing its resistance to the passage of an electrical current.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Transwell® inserts (e.g., 0.4 µm pore size) for a 24-well plate

-

EVOM (Epithelial Volt-Ohm Meter) with STX2 electrodes

-

Treatments (e.g., Ang1, thrombin)

Procedure:

-

Seed Cells on Transwells®: Coat the Transwell® inserts with an extracellular matrix protein (e.g., fibronectin). Seed HUVECs onto the inserts at a high density to form a confluent monolayer.

-

Monitor Monolayer Formation: Measure the TEER daily using the EVOM. The resistance will increase as the cells form a tight monolayer.

-

Treatment: Once a stable, high TEER is achieved, add the desired treatments to the apical (upper) or basolateral (lower) chamber.

-

Measure TEER: Measure the TEER at various time points after treatment. A decrease in TEER indicates a disruption of the endothelial barrier, while an increase suggests enhanced barrier function.

-

Data Analysis: Subtract the resistance of a blank insert (coated but without cells) from the measured resistance of the cell-covered inserts. Multiply the result by the surface area of the insert to express the TEER in Ω·cm².

Visualizing Tie2 Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key Tie2 signaling pathways and a typical experimental workflow.

Caption: Angiopoietin-Tie2 Signaling Cascade in Endothelial Cells.

Caption: Workflow for an Endothelial Cell Tube Formation Assay.

Conclusion

The Tie2 receptor and its angiopoietin ligands are indispensable regulators of endothelial cell function, maintaining vascular homeostasis and orchestrating the complex processes of angiogenesis. A thorough understanding of the intricate signaling pathways governed by Tie2 is paramount for the development of novel therapeutic strategies targeting a wide range of diseases characterized by vascular dysfunction. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of Tie2 biology and translating these findings into clinical applications. The continued exploration of this signaling axis holds immense promise for the future of vascular medicine.

References

- 1. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Angiopoietin - Wikipedia [en.wikipedia.org]

- 6. altmeyers.org [altmeyers.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Angiopoietins and Tie2 in Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Angiopoietin-2 in Vascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Primary monocytes regulate endothelial cell survival through secretion of Angiopoietin-1 and activation of endothelial Tie2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tie2 receptor expression is stimulated by hypoxia and proinflammatory cytokines in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. scbt.com [scbt.com]

- 16. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Discovery and Synthesis of Tie2 Kinase Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tie2 kinase inhibitor 2, also identified as compound 7. This small molecule inhibitor has demonstrated potential in the modulation of angiogenesis, a critical process in both normal physiological functions and pathological conditions such as cancer and retinal diseases.

Introduction to Tie2 Kinase and Angiogenesis

The angiopoietin-Tie2 signaling pathway is a crucial regulator of vascular development, maturation, and stability. The Tie2 receptor, a tyrosine kinase predominantly expressed on endothelial cells, and its ligands, the angiopoietins (Ang1 and Ang2), play a pivotal role in angiogenesis. Dysregulation of this pathway is implicated in various diseases characterized by abnormal blood vessel growth. Consequently, the development of small molecule inhibitors targeting Tie2 kinase has emerged as a promising therapeutic strategy.

Discovery of this compound (Compound 7)

This compound was identified through screening efforts aimed at discovering potent and selective inhibitors of the Tie2 kinase. The compound, chemically known as 5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl][(4-methylphenoxy)carbonyl]amino]methyl]phenyl]-3-pyridinecarboxylic acid, emerged as a lead candidate due to its inhibitory activity against Tie2.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound, providing a basis for comparison and further development.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Reference |

| IC50 (Tie2 Kinase) | 1 µM | [1] |

| Ki (Tie2 Kinase) | 1.3 µM | [2] |

Table 2: In Vivo Efficacy in a Rat Model of Matrigel-Induced Choroidal Neovascularization

| Endpoint | Result | Reference |

| Aberrant Vessel Growth | Significantly diminished | [2] |

Further quantitative dose-response data from in vivo studies are not publicly available at this time.

Table 3: Physicochemical Properties

| Property | Value |

| CAS Number | 1020412-97-8 |

| Molecular Formula | C31H35N3O5 |

| Molecular Weight | 529.6 g/mol |

Pharmacokinetic data such as oral bioavailability, half-life, and clearance are not publicly available at this time.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the chemical structure, a plausible synthetic route would involve the coupling of three key fragments: a substituted nicotinic acid core, a linker containing a carbamate (B1207046) group, and an N-acylated amino acid derivative. The general steps would likely include:

-

Synthesis of the Nicotinic Acid Core: Preparation of a 5-substituted nicotinic acid derivative, likely involving palladium-catalyzed cross-coupling reactions to introduce the phenyl group at the 5-position.

-

Synthesis of the Amino Acid Fragment: Preparation of (S)-2-amino-N-(1-cyclohexylethyl)acetamide from the corresponding amino acid and amine.

-

Assembly of the Final Compound: A multi-step process involving the coupling of the nicotinic acid core to a linker, followed by reaction with the amino acid fragment to form the final carbamate and amide linkages.

Due to the lack of a specific published protocol, researchers would need to devise a synthetic strategy based on standard organic chemistry methodologies for the formation of amides, carbamates, and C-C bonds.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Tie2 Kinase Inhibition Assay

This biochemical assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the Tie2 kinase.

Materials:

-

Recombinant human Tie2 kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system

-

Test compound (this compound)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, the substrate, and the diluted inhibitor.

-

Add the recombinant Tie2 kinase to initiate the reaction.

-

Add ATP to start the phosphorylation reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Tube Formation Assay

This cellular assay assesses the effect of the inhibitor on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel® Basement Membrane Matrix

-

96-well plates

-

Test compound (this compound)

-

Calcein AM (for visualization)

-

Inverted fluorescence microscope with a camera

Protocol:

-

Thaw Matrigel® on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel® and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control (DMSO).

-

Seed the HUVECs onto the Matrigel®-coated wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

After incubation, carefully remove the medium and stain the cells with Calcein AM.

-

Visualize and capture images of the tube-like structures using an inverted fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Rat Model of Matrigel-Induced Choroidal Neovascularization

This in vivo assay evaluates the efficacy of the inhibitor in a model of pathological angiogenesis in the eye.

Materials:

-

Sprague-Dawley rats

-

Matrigel® Basement Membrane Matrix (growth factor reduced)

-

Surgical microscope

-

33-gauge subretinal injection needle

-

Test compound (this compound) formulated for in vivo administration

-

Fluorescein (B123965) angiography system or high-resolution imaging system

-

Histological processing reagents

Protocol:

-

Anesthetize the rats according to approved animal care and use protocols.

-

Under a surgical microscope, create a small scleral incision to access the subretinal space.

-

Inject a small volume of Matrigel® into the subretinal space to induce choroidal neovascularization (CNV).

-

Administer this compound systemically (e.g., intraperitoneally or orally) or locally (e.g., intravitreally) at various doses, starting at a predetermined time point post-Matrigel injection. A control group should receive the vehicle.

-

At the end of the treatment period (e.g., 7-14 days), evaluate the extent of CNV. This can be done by:

-

Fluorescein Angiography: Injecting fluorescein dye intravenously and imaging the leakage from the neovessels in the retina.

-

Histology: Enucleating the eyes, preparing retinal flat mounts or cross-sections, and staining for vascular markers (e.g., isolectin B4) to visualize and quantify the CNV area.

-

-

Compare the CNV area in the treated groups to the control group to determine the efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

Visual representations of the Tie2 signaling pathway and the experimental workflow for inhibitor characterization are provided below using Graphviz.

Caption: Tie2 signaling pathway in angiogenesis.

Caption: Experimental workflow for inhibitor screening.

Conclusion

This compound (compound 7) has been identified as a selective inhibitor of the Tie2 kinase with demonstrated activity in both in vitro and in vivo models of angiogenesis. While the publicly available data on its synthesis and comprehensive quantitative properties are limited, the provided experimental protocols and background information serve as a valuable resource for researchers in the field of angiogenesis and drug discovery. Further investigation into the synthesis, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Tie2 Kinase Inhibitor 2: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Tie2 kinase inhibitor 2, also identified as compound 7 in seminal research. This document outlines its inhibitory potency, selectivity, and functional effects in both in vitro and in vivo models, supported by detailed experimental protocols and signaling pathway diagrams to facilitate further research and development in the field of angiogenesis.

The Tie2 Signaling Pathway: A Critical Regulator of Vascular Homeostasis

The Tie2 receptor tyrosine kinase, predominantly expressed on endothelial cells, is a pivotal regulator of vascular development, maturation, and stability.[1] Its signaling cascade is primarily modulated by the angiopoietin (Ang) family of ligands, most notably Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).

Ang1 acts as a potent agonist, binding to and inducing the dimerization and autophosphorylation of Tie2. This activation triggers downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote endothelial cell survival, quiescence, and the integrity of the vascular barrier.[2] Conversely, Ang2 is a context-dependent antagonist, often competing with Ang1 for Tie2 binding and thereby inhibiting its activation.[3] This can lead to vascular destabilization and, in the presence of pro-angiogenic factors like VEGF, can promote angiogenesis.[2] Given its central role in vascular health, the Tie2 signaling pathway has emerged as a key therapeutic target for diseases characterized by aberrant angiogenesis, such as cancer and diabetic retinopathy.

Caption: The Tie2 signaling pathway initiated by Angiopoietin-1 and antagonized by Angiopoietin-2.

Biological Activity of this compound (Compound 7)

This compound is a small-molecule inhibitor that has demonstrated selective activity against the Tie2 kinase. Its biological effects have been characterized through a series of in vitro and in vivo studies.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound are summarized in the table below.

| Target | Assay Type | Potency (IC50/Ki) | Selectivity vs. Other Kinases | Reference |

| Tie2 | Kinase Assay | 1 µM (IC50) | Selective | [4] |

| Tie2 | Kinase Assay | 1.3 µM (Ki) | Not specified in detail | [5] |

| Ang1-induced Tie2 Autophosphorylation | Cell-based Assay | 0.3 µM (IC50) | Improved selectivity over initial compounds | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

In Vitro Tie2 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a test compound against the Tie2 kinase.

Caption: Workflow for an in vitro Tie2 kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a kinase reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT). Prepare solutions of recombinant human Tie2 kinase, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the test compound dilutions (or DMSO for control), and the recombinant Tie2 kinase.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow for substrate phosphorylation.

-

Signal Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key process in angiogenesis.

Caption: Workflow for an endothelial cell tube formation assay.

Methodology:

-

Plate Preparation: Thaw Matrigel® Basement Membrane Matrix on ice. Coat the wells of a 96-well plate with a thin layer of Matrigel® and incubate at 37°C for 30-60 minutes to allow for gelation.

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium until they reach 70-90% confluency.

-

Cell Seeding: Harvest the HUVECs and resuspend them in a basal medium containing the desired concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Seed the HUVEC suspension onto the solidified Matrigel® in the 96-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: After incubation, visualize the formation of capillary-like structures using a microscope. For quantification, the cells can be stained with a fluorescent dye such as Calcein AM. Capture images and analyze them using imaging software to measure parameters such as total tube length, number of junctions, and number of loops.

In Vivo Angiogenesis Model (Representative Protocol)

While the specific in vivo protocol for this compound is not publicly detailed, a representative protocol for evaluating an anti-angiogenic agent in a xenograft mouse model is described below. This is based on common methodologies used for other Tie2 inhibitors like Rebastinib (B1684436).[7][8]

Caption: Workflow for an in vivo tumor xenograft model to assess anti-angiogenic activity.

Methodology:

-

Cell Culture and Implantation: Culture a suitable tumor cell line (e.g., a human breast cancer cell line like MDA-MB-231) under standard conditions. Harvest the cells and implant them subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage). Administer the inhibitor or a vehicle control to the respective groups at a predetermined dose and schedule.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of general health and toxicity.

-

Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis.

-

Analysis: Fix a portion of the tumor in formalin and embed it in paraffin (B1166041) for histological analysis (e.g., H&E staining). Perform immunohistochemistry on tumor sections using an antibody against an endothelial cell marker (e.g., CD31) to assess microvessel density, a measure of angiogenesis.

Conclusion

This compound (compound 7) is a selective inhibitor of the Tie2 kinase with demonstrated biological activity in both in vitro and in vivo models of angiogenesis. Its ability to inhibit Tie2 autophosphorylation and endothelial cell tube formation underscores its potential as a tool for studying Tie2-mediated signaling and as a starting point for the development of therapeutics targeting pathological angiogenesis. The protocols and data presented in this guide provide a comprehensive resource for researchers in the field.

References

- 1. Phenotypic knockout of VEGF-R2 and Tie-2 with an intradiabody reduces tumor growth and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Angiopoietin-2 functions as a Tie2 agonist in tumor models, where it limits the effects of VEGF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]

- 8. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of Tie2 Inhibition by Compound 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of Tie2 inhibition by compound 7, a selective Tie2 kinase inhibitor. The information presented herein is a synthesis of publicly available data and is intended to serve as a comprehensive resource for researchers in the fields of angiogenesis, oncology, and drug development.

Introduction to Tie2 and its Role in Angiogenesis

The TEK receptor tyrosine kinase (Tie2), also known as CD202b, is a critical regulator of vascular development and homeostasis. Predominantly expressed on endothelial cells, Tie2 and its angiopoietin ligands (Ang1 and Ang2) form a signaling axis that governs vascular stability, permeability, and angiogenesis. Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including tumor growth and metastasis, and diabetic retinopathy, making it an attractive target for therapeutic intervention.

Compound 7: A Selective Tie2 Kinase Inhibitor

Compound 7, also referred to as Tie2 kinase inhibitor 2, has been identified as a selective inhibitor of Tie2 kinase activity. Its chemical formula is C31H35N3O5, and its CAS number is 1020412-97-8.

Quantitative Data for Compound 7

The inhibitory activity of compound 7 against Tie2 has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay Type | Reference |

| IC50 (Inhibition of Tie2 Kinase Activity) | 1 µM | Kinase Assay | [1][2] |

| IC50 (Inhibition of Ang1-induced Tie2 Autophosphorylation) | 0.3 µM | Cellular Assay | [3][4] |

| Ki (Binding Affinity for Tie2) | 1.3 µM | - | [5][6] |

Structural Basis of Tie2 Inhibition by Compound 7

While a publicly available co-crystal structure of Tie2 in complex with compound 7 is not available, insights into its binding mode can be inferred from computational modeling and pharmacophore studies of Tie2 inhibitors. It is generally understood that small molecule kinase inhibitors, such as compound 7, act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and downstream signaling.

Based on the structure of other kinase inhibitors and modeling studies, the binding of compound 7 to the ATP-binding pocket of the Tie2 kinase domain is likely stabilized by a network of hydrogen bonds and hydrophobic interactions. The pyridinecarboxylic acid moiety of compound 7 may form key hydrogen bonds with the hinge region of the kinase domain, a common interaction for kinase inhibitors. The cyclohexylethyl and 4-methylphenoxy groups are likely to occupy hydrophobic pockets within the active site, contributing to the potency and selectivity of the inhibitor.

Tie2 Signaling Pathway

The following diagram illustrates the canonical Tie2 signaling pathway and the point of inhibition by compound 7.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of compound 7.

In Vitro Tie2 Kinase Assay

This assay measures the direct inhibitory effect of compound 7 on the enzymatic activity of the Tie2 kinase domain.

Protocol:

-

A reaction mixture containing recombinant human Tie2 kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1), and kinase assay buffer is prepared.

-

Compound 7, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at a range of concentrations.

-

The kinase reaction is initiated by the addition of ATP (often radiolabeled, such as [γ-33P]ATP).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 40 minutes).

-

The reaction is terminated by the addition of a stop solution, such as phosphoric acid.

-

The amount of phosphorylated substrate is quantified. In the case of a radiometric assay, this involves spotting the reaction mixture onto a filter, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.

-

The percentage of inhibition at each concentration of compound 7 is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Tie2 Autophosphorylation Assay

This assay assesses the ability of compound 7 to inhibit the ligand-induced autophosphorylation of the Tie2 receptor in a cellular context.

Protocol:

-

Human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line are cultured to near confluence.

-

The cells are serum-starved for a period to reduce basal receptor tyrosine kinase activity.

-

The cells are pre-treated with various concentrations of compound 7 for a specified time.

-

The cells are then stimulated with a Tie2 agonist, typically Angiopoietin-1 (Ang1), to induce receptor autophosphorylation.

-

Following stimulation, the cells are lysed, and the total protein is collected.

-

The levels of phosphorylated Tie2 (p-Tie2) and total Tie2 are assessed by Western blot analysis using specific antibodies.

-

The band intensities are quantified, and the ratio of p-Tie2 to total Tie2 is calculated for each concentration of compound 7.

-

The IC50 value is determined by plotting the percentage of inhibition of Ang1-induced phosphorylation against the log concentration of compound 7.

Conclusion

Compound 7 is a selective inhibitor of the Tie2 kinase that demonstrates potent activity in both biochemical and cellular assays. While the precise structural details of its interaction with the Tie2 kinase domain await elucidation by X-ray crystallography, computational modeling provides a plausible binding mode consistent with that of other ATP-competitive kinase inhibitors. The data and methodologies presented in this guide offer a comprehensive overview for researchers working on the development of novel anti-angiogenic therapies targeting the Tie2 signaling pathway.

References

- 1. Intrinsic differences in the mechanisms of Tie2 binding to angiopoietins exploited by directed evolution to create an Ang2-selective ligand trap - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammation and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. scienceopen.com [scienceopen.com]

Therapeutic Potential of Targeting Tie2 Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Tie2 kinase signaling pathway, a critical regulator of vascular development, stability, and homeostasis, has emerged as a promising therapeutic target for a spectrum of diseases characterized by aberrant angiogenesis and vascular dysfunction. This technical guide provides a comprehensive overview of the therapeutic potential of targeting Tie2, detailing its signaling mechanisms, role in pathology, and the preclinical and clinical development of agents that modulate its activity. We present quantitative data on the efficacy of Tie2 inhibitors and activators, detailed protocols for key experimental assays, and visual representations of the core signaling pathways to facilitate a deeper understanding of this important therapeutic axis.

The Tie2 Signaling Axis: A Dual Regulator of Vascular Function

The Tie2 receptor tyrosine kinase, predominantly expressed on endothelial cells, and its angiopoietin (Ang) ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), form a critical signaling axis that governs vascular maturation, quiescence, and permeability.

-